1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
This compound is a triazole-based derivative featuring a 4-fluorophenyl ketone moiety linked via a sulfanyl group to a 4H-1,2,4-triazole ring substituted with a 4-methoxyphenyl group. Its synthesis involves coupling 2-bromo-4′-fluoroacetophenone with a triazole-thiol intermediate under basic conditions, yielding a white solid (m.p. 145–146°C) with a 73% yield . Spectroscopic characterization (IR, ¹H/¹³C-NMR) confirms the presence of key functional groups, including the carbonyl (C=O, 1693 cm⁻¹) and NH stretching (3290 cm⁻¹) .
The compound exhibits notable anticancer activity, reducing glioblastoma U-87 cell viability to 19.6 ± 1.5% in MTT assays, outperforming analogues with substituents like bromine, chlorine, and hydroxyl groups . Its para-fluorine substituent is hypothesized to enhance metabolic stability and binding affinity, while the methoxy group on the triazole ring may contribute to electronic effects critical for activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-8-4-12(5-9-14)16-19-17(21-20-16)24-10-15(22)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZYVNPQODZHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final Assembly: The final step involves coupling the triazole ring with the fluorophenyl and methoxyphenyl groups under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of the target compound are strongly influenced by substituent type, position, and electronic effects. Below is a detailed comparison with analogous derivatives:
Substituent Effects on Anticancer Activity
Key Findings :
- Fluorine’s Role : The para-fluorine on the phenyl ring is critical for maintaining high activity, likely due to its small size, high electronegativity, and resistance to oxidative metabolism .
Structural Analogues with Varied Aromatic Systems
Insights :
- Chlorine vs. Fluorine : Chlorine substituents (e.g., in 5j) increase molecular weight and polarizability but may reduce activity compared to fluorine due to larger size and metabolic susceptibility .
- Extended Aromatic Systems: Bulky groups (e.g., quinoline in ) may hinder target binding or reduce solubility, limiting anticancer utility .
Physicochemical Properties
| Compound Name (Reference) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 145–146 | 73 | 410.45 |
| 5i () | 99–100 | 82 | 483.12 |
| 5j () | 152–153 | 73 | 483.12 |
| 5k () | 192–193 | 67 | 527.62 |
Mechanistic and Functional Group Considerations
Biological Activity
The compound 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone , also known as a triazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20FN5O2S
- Molecular Weight : 413.47 g/mol
- CAS Number : 497921-94-5
The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its biological profile.
Triazole derivatives are recognized for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of serine proteases, which are crucial in various physiological processes and disease states.
- Antimicrobial Activity : The compound has shown promise against a range of bacterial and fungal pathogens.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related triazole compounds. For instance, derivatives have demonstrated significant inhibitory effects against Hepatitis C virus (HCV) serine protease with IC50 values as low as 0.015 mg/mL, suggesting that similar activities may be observed with this compound due to structural similarities .
Antibacterial Activity
The compound's antibacterial properties have been evaluated through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. For example:
- Against E. coli: MIC values were reported at 0.20 ± 0.08 μg/mL.
- Against B. subtilis: MIC values were around 0.28 ± 0.50 μg/mL.
These results indicate that the compound exhibits potent antibacterial activity compared to standard antibiotics like penicillin .
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. Preliminary studies suggest that this compound may exhibit similar efficacy against fungal strains, although specific data on this compound is limited .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
